4-chloro-1-isobutyl-1H-pyrazole
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Overview
Description
4-chloro-1-isobutyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a chlorine atom at the 4th position and an isobutyl group at the 1st position of the pyrazole ring. It has a molecular formula of C7H11ClN2 and a molecular weight of 158.63 g/mol. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-isobutyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-chloro-3-oxobutanoic acid with isobutylhydrazine under acidic conditions can yield this compound. Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to yield pyrazoline derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium, copper, and ruthenium catalysts for cycloaddition and coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, pyrazolines, and fused heterocyclic compounds.
Scientific Research Applications
4-chloro-1-isobutyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against pests and weeds.
Material Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes, for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-1-isobutyl-1H-pyrazole include:
4-chloro-1H-pyrazole: Lacks the isobutyl group but shares the chlorine substitution at the 4th position.
4-bromo-1H-pyrazole: Similar structure with a bromine atom instead of chlorine.
4-fluoro-1H-pyrazole: Contains a fluorine atom at the 4th position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the chlorine atom at the 4th position can participate in various chemical reactions, making it a versatile intermediate for the synthesis of diverse compounds .
Properties
IUPAC Name |
4-chloro-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZBCLPKJHHBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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